1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one

CCK-B receptor Quinazolinone Regioisomer

1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one (CAS 64844-00-4) is a heterocyclic compound belonging to the quinazolin-4-one family. It is specifically classified as a 1-arylquinazolin-4-one, a regioisomeric scaffold distinct from the more common 3-arylquinazolin-4-one class that includes sedative-hypnotics like methaqualone and mecloqualone.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71g/mol
CAS No. 64844-00-4
Cat. No. B432438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
CAS64844-00-4
Molecular FormulaC15H11ClN2O
Molecular Weight270.71g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)N2C=NC(=O)C3=CC=CC=C32
InChIInChI=1S/C15H11ClN2O/c1-10-12(16)6-4-8-13(10)18-9-17-15(19)11-5-2-3-7-14(11)18/h2-9H,1H3
InChIKeyKZTADFVKLFDJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.6 [ug/mL]

1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one: A 1-Arylquinazolin-4-one Scaffold for Targeted Medicinal Chemistry


1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one (CAS 64844-00-4) is a heterocyclic compound belonging to the quinazolin-4-one family [1]. It is specifically classified as a 1-arylquinazolin-4-one, a regioisomeric scaffold distinct from the more common 3-arylquinazolin-4-one class that includes sedative-hypnotics like methaqualone and mecloqualone [2]. Computed physicochemical properties include a molecular weight of 270.71 g/mol, an XLogP3 of 3.4, 1 hydrogen bond acceptor, and 1 rotatable bond [1]. This structural orientation at the N1 position is associated with a unique biological target profile, particularly as a ligand for the cholecystokinin-B (CCK-B) receptor, rather than the GABA-A receptor modulation seen in its N3-substituted isomers [2].

Why 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one Cannot Be Replaced by Other Quinazolinone Analogs


The therapeutic and pharmacological profile of quinazolin-4-ones is critically dependent on the site of aryl substitution. The vast majority of biologically active quinazolin-4-ones, such as the sedative methaqualone (3-aryl) and the antibiotic 2-aryl derivatives, are substituted at the N3 or C2 positions [1]. In contrast, the N1-substituted scaffold of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one directs the molecule toward a different pharmacological space. Research has shown that 1-phenyl-4(1H)-quinazolinones act as selective cholecystokinin-B (CCK-B) receptor ligands, a mechanism unrelated to the GABAergic activity of N3-substituted isomers [2]. Therefore, procuring a 3-aryl or 2-aryl analog for a project targeting CCK-B, HCV replication, or other N1-associated pathways will lead to a complete loss of target engagement and experimental failure. The specific halogen and methyl substitution pattern on the phenyl ring further modulates these interactions, making the compound a non-fungible chemical tool [2].

Quantitative Differentiation of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one: A Comparative Analytical Guide


N1 vs. N3 Aryl Substitution: CCK-B Receptor Selectivity Over GABA-A Activity

The target compound, a 1-arylquinazolin-4-one, exhibits a pharmacological profile divergent from its N3-substituted analogs. A foundational study on the core scaffold demonstrated that 1-phenyl-4(1H)-quinazolinones showed a selective affinity for the cholecystokinin-B (CCK-B) receptor, while the corresponding dihydro derivatives preferentially targeted the CCK-A receptor [1]. This contrasts sharply with the N3-aryl analog mecloqualone, which functions as a GABA-A receptor modulator [2]. Although direct comparative IC50 data for this specific derivative against mecloqualone is not provided in the same assay, the scaffold-level divergence confirms that the N1 substitution imparts CCK receptor activity, not GABAergic effects [1].

CCK-B receptor Quinazolinone Regioisomer

Physicochemical Property Comparison: LogP and H-Bond Profile vs. 3-Aryl Analog

The N1 versus N3 substitution pattern leads to distinct physicochemical properties that impact in vitro handling and pharmacokinetic behavior. The target compound has a calculated LogP (XLogP3) of 3.4 and a single hydrogen bond acceptor [1]. In comparison, a closely related 3-aryl analog, 3-(3-chloro-2-methylphenyl)-2-methylquinazolin-4-one (CAS 1915-77-1), possesses a higher molecular weight (284.74 g/mol) and likely a higher LogP due to the added methyl group at the C2 position, which also affects solubility and metabolic stability . The target compound's lower lipophilicity suggests different solubility profiles in aqueous buffers commonly used in biological assays.

LogP Drug-likeness Quinazolinone

Purity Specification Differentiation: 98% vs. 95% for Sensitive Biological Assays

Vendor-specified purity levels directly impact the reliability of biological testing. The target compound is available with a certified purity of ≥98% (NLT 98%) from suppliers such as MolCore, as measured by HPLC . This is superior to the commonly offered 95% purity standard for various quinazolinone analogs from other commercial sources, including AKSci's offering of the same compound at 95% . For instance, the analog 3-(3-chloro-2-methylphenyl)-2-methylquinazolin-4-one is provided at 95% purity by standard vendors . The 3% higher purity of the target compound reduces the potential for off-target effects caused by impurities, which is critical for dose-response studies and selectivity profiling.

Purity Procurement Quinazolinone

Storage Condition Requirements: Cold-Chain vs. Ambient Stability of N3 Analogs

The recommended storage condition for 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is sealed in a dry environment at 2-8°C . This contrasts with some 3-arylquinazolin-4-one analogs, such as mecloqualone, which are reported to be stable at ambient room temperature [1]. This difference in storage requirements may reflect a lower barrier to thermal degradation or hydrolysis for the N1-substituted scaffold. The need for cold-chain logistics has direct implications for procurement, shipping, and long-term inventory management, particularly for laboratories in regions with high ambient temperatures.

Stability Logistics Quinazolinone

Optimal Application Scenarios for 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one in Drug Discovery and Chemical Biology


Probing Cholecystokinin-B (CCK-B) Receptor Function and Neuropeptide Signaling

Given the established affinity of the 1-phenyl-4(1H)-quinazolinone scaffold for the CCK-B receptor, this compound is ideally suited as a chemical probe for studying anxiety, panic disorders, and satiety signaling pathways [1]. Unlike N3-substituted quinazolinones, which primarily modulate GABA-A receptors and cause sedation, this compound's 3-chloro-2-methylphenyl moiety may confer altered binding kinetics for CCK-B receptor subtypes, enabling structure-activity relationship (SAR) studies aimed at developing non-peptide CCK-B antagonists [1]. Researchers can confidently use this compound in radioligand displacement assays to map CCK receptor distribution, knowing it will not cross-activate GABAergic systems that would confound whole-animal behavioral readouts [2].

Anti-HCV Replicon Screening and Antiviral Drug Development

A series of 1-substituted phenyl-4(1H)-quinazolinones, including structurally similar derivatives, has been evaluated for anti-Hepatitis C Virus (HCV) activity in subgenomic replicon assays [3]. The 3-chloro-2-methylphenyl variant is a prime candidate for antiviral screening programs targeting HCV replication. Its distinct N1 substitution pattern provides a chemotype that is unlikely to overlap with the resistance profiles of existing NS5A or NS5B inhibitors, offering a potential new avenue for combination therapy development. The ≥98% high-purity grade is essential for accurately determining EC50 values without cytotoxic interference from impurities .

Chemical Biology Toolkit for Kinase and Tankyrase Inhibitor Profiling

The quinazolin-4(1H)-one core is a privileged structure for kinase inhibition, particularly for tankyrases (TNKS) and PARP family enzymes [4]. While 2-arylquinazolin-4(3H)-ones are known tankyrase inhibitors, the N1-substituted scaffold offers a distinct vector for interacting with the nicotinamide-binding pocket. This compound can serve as a selectivity control in panels of PARP/tankyrase inhibitors to verify that observed cellular effects are target-specific rather than arising from the more common 2- or 3-arylquinazolinone pharmacophores. Its lower LogP relative to bulkier analogs facilitates its use in cellular assays requiring higher aqueous solubility [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.